molecular formula C15H23ClN2O B13416457 2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride

Cat. No.: B13416457
M. Wt: 282.81 g/mol
InChI Key: SMFZDMNGNJNBPP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride is a synthetic organic compound that belongs to the class of imidazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride typically involves the reaction of 2-methylphenylamine with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired imidazoline derivative. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazoline N-oxide derivatives.

    Reduction: Formation of reduced imidazoline derivatives.

    Substitution: Formation of substituted imidazoline derivatives with various functional groups.

Scientific Research Applications

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride can be compared with other imidazoline derivatives, such as:

  • 2,4-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one
  • 2,5-Dimethyl-3-(3-methylphenyl)-1-propylimidazolini-4-one
  • 2,5-Dimethyl-3-(2-methylphenyl)-1-butylimidazolini-4-one

These compounds share similar chemical structures but differ in the position or type of substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-5-10-16-12(3)15(18)17(13(16)4)14-9-7-6-8-11(14)2;/h6-9,12-13H,5,10H2,1-4H3;1H

InChI Key

SMFZDMNGNJNBPP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C(=O)N(C1C)C2=CC=CC=C2C)C.Cl

Origin of Product

United States

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